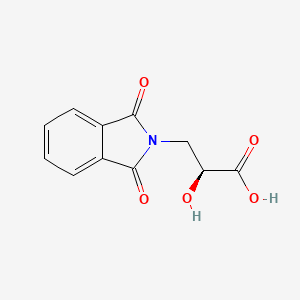

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid

Vue d'ensemble

Description

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a chiral compound with significant importance in various fields of scientific research. This compound features a phthalimide group attached to a hydroxypropanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid typically involves the reaction of phthalic anhydride with an amino acid derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The phthalimide group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of a keto derivative.

Reduction: Formation of an amino acid derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit an enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.

Comparaison Avec Des Composés Similaires

Similar Compounds

- (S)-5-Amino-2-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoic acid

- (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-aminopropanoic acid

Uniqueness

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a hydroxy group and a phthalimide group. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research.

Activité Biologique

(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.

- Molecular Formula : CHN O

- Molar Mass : 235.19 g/mol

- CAS Number : 133319-36-5

The compound features a hydroxypropanoic acid moiety attached to a dioxoisoindoline framework, which contributes to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that derivatives of isoindole compounds often possess a broad spectrum of biological effects, including antibacterial and antifungal properties. For instance:

- The compound has demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

- Preliminary studies suggest significant antifungal activity against Candida albicans, indicating its potential as an antifungal agent .

Immunomodulatory Effects

Additionally, this compound has been explored for its immunomodulatory properties . Compounds with similar structures have been reported to influence immune responses positively, suggesting that this compound might modulate immune functions effectively .

The biological activity of this compound is believed to be mediated through interactions with specific enzymes and receptors involved in metabolic processes. Understanding these interactions is crucial for elucidating the pharmacological profile of the compound and its therapeutic potential.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(1,3-Dioxoisoindolin-2-yl)propanoic acid | CHN O | Lacks hydroxy group; used as an intermediate |

| 4-Nitro-1,3-dioxoisoindol-2-yl propanoic acid | CHN O | Contains a nitro group; exhibits different activities |

| 2-Hydroxyisoindole | CHN O | Simpler structure; used in dye synthesis |

The distinct combination of functional groups in this compound confers unique chemical reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound and its derivatives:

- Antibacterial Activity : A study assessed the antibacterial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited minimum inhibitory concentration (MIC) values as low as 625 µg/mL against S. aureus .

- Antifungal Screening : Another investigation highlighted the antifungal properties of related compounds against C. albicans, with most derivatives showing significant activity .

Propriétés

IUPAC Name |

(2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYIPEUXWXPNBZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80737605 | |

| Record name | (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133319-36-5 | |

| Record name | (2S)-3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80737605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.